4-Propylbicyclo[2.2.2]octan-1-amine
Overview
Description
4-Propylbicyclo[222]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane framework with a propyl group attached to one of the bridgehead carbons and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylbicyclo[2.2.2]octan-1-amine can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis. This method allows for the construction of the bicyclo[2.2.2]octane framework, which can then be functionalized to introduce the propyl and amine groups .
Another method involves the reaction of 5-alkyltricyclo[3.2.2.0]nonane-1-carboxamide with the appropriate amine, followed by reduction to yield the desired N-alkylated or N,N-dialkylated compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Diels-Alder reaction and ring-closing metathesis are particularly favored due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Propylbicyclo[2.2.2]octan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Propylbicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which 4-Propylbicyclo[2.2.2]octan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amine group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic amine with two nitrogen atoms in the ring.
1-Propyl-1,4-diazabicyclo[2.2.2]octane: Another similar compound with a propyl group and two nitrogen atoms.
Uniqueness
4-Propylbicyclo[2.2.2]octan-1-amine is unique due to its single nitrogen atom and the specific positioning of the propyl group, which imparts distinct chemical and physical properties compared to other bicyclic amines. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-propylbicyclo[2.2.2]octan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-3-10-4-7-11(12,8-5-10)9-6-10/h2-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLUCOCKIDFHBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20751264 | |
Record name | 4-Propylbicyclo[2.2.2]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20751264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89014-23-3 | |
Record name | 4-Propylbicyclo[2.2.2]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20751264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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